Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

Multiple myeloma Alkylating agent IC₅₀ comparison

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate (CAS 62978‑52‑3), also known as melphalan methyl ester or Melphalan EP Impurity H hydrochloride, is a nitrogen‑mustard alkylating agent that differs from the clinical drug melphalan solely by esterification of the terminal carboxyl group. It retains the bis(2‑chloroethyl)amino pharmacophore responsible for DNA cross‑linking, but the methyl ester modification alters lipophilicity, cellular uptake, and susceptibility to esterase‑mediated hydrolysis, creating a distinct pharmacological profile that cannot be assumed from melphalan alone.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 62978-52-3
Cat. No. B051654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
CAS62978-52-3
Synonyms4-[Bis(2-chloroethyl)amino]-L-phenylalanine Methyl Ester Hydrochloride;  4-[Bis(2-chloroethyl)amino]-L-phenylalanine Methyl Ester Monohydrochloride;  NSC 133726
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N
InChIInChI=1S/C14H20Cl2N2O2/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5,13H,6-10,17H2,1H3
InChIKeyYHYUQHQOUXSXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate (CAS 62978-52-3): What Scientific Procurement Teams Need to Know


Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate (CAS 62978‑52‑3), also known as melphalan methyl ester or Melphalan EP Impurity H hydrochloride, is a nitrogen‑mustard alkylating agent that differs from the clinical drug melphalan solely by esterification of the terminal carboxyl group [1]. It retains the bis(2‑chloroethyl)amino pharmacophore responsible for DNA cross‑linking, but the methyl ester modification alters lipophilicity, cellular uptake, and susceptibility to esterase‑mediated hydrolysis, creating a distinct pharmacological profile that cannot be assumed from melphalan alone [2].

Why Melphalan Methyl Ester Cannot Be Substituted by Generic Melphalan or Other Nitrogen Mustards


Despite sharing the bis(2‑chloroethyl)amino warhead with melphalan, chlorambucil, and cyclophosphamide, melphalan methyl ester (EM‑MEL) exhibits quantitatively distinct potency, selectivity, and apoptotic capacity. The methyl ester group increases lipophilicity and alters intracellular accumulation, resulting in IC₅₀ values up to 20‑fold lower than unmodified melphalan across hematological cancer cell lines [1]. Furthermore, the differential toxicity toward malignant versus normal peripheral blood mononuclear cells (PBMC) indicates a selectivity window that is not captured by generic substitution of ‘melphalan’ or ‘nitrogen mustard’ as a category [1]. Procurement decisions based solely on chemotype class therefore risk selecting a compound with substantially different biological performance.

Differentiation Evidence for Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate (Melphalan Methyl Ester)


8‑Fold Superior Cytotoxicity Against Multiple Myeloma (RPMI8226) Versus Melphalan

In the RPMI8226 multiple myeloma cell line, melphalan methyl ester (EM‑MEL) achieved an IC₅₀ of 1.05 µM, an 8‑fold improvement over the parent drug melphalan (IC₅₀ = 8.9 µM) [1]. Both compounds were evaluated under identical conditions using a resazurin viability assay.

Multiple myeloma Alkylating agent IC₅₀ comparison

20‑Fold Higher Potency in Acute Monocytic Leukemia (THP1) Compared to Parent Melphalan

Against THP1 acute monocytic leukemia cells, EM‑MEL displayed an IC₅₀ of 0.32 µM, whereas melphalan required a 20‑fold higher concentration (IC₅₀ = 6.26 µM) [1]. This represents the largest potency differential among the three cancer cell lines tested.

Acute monocytic leukemia THP1 Cytotoxicity screening

Selectivity Window: 7.5‑Fold Discrimination Between Leukemia Cells and Normal PBMC

When assessed in normal human peripheral blood mononuclear cells (PBMC), EM‑MEL exhibited an IC₅₀ of 2.39 ± 1.08 µM, which is approximately 7.5‑fold higher than its IC₅₀ in THP1 leukemia cells (0.32 µM) [1]. This indicates a quantifiable selectivity margin favoring malignant over normal hematopoietic cells.

Therapeutic index Selectivity PBMC

Enhanced Apoptosis Induction Versus Unmodified Melphalan

After 48 h exposure, melphalan methyl ester (as part of the ester‑only modified group EM‑MEL) induced late apoptosis in approximately 80–90% of RPMI8226 and HL60 cells, compared with only 25–35% for unmodified melphalan at identical concentrations and time points [1]. Caspase‑3/7, ‑8, and ‑9 activation was also significantly elevated.

Apoptosis Caspase activation DNA damage

Recognized Pharmacopoeial Reference Standard for Melphalan Analytical Quality Control

This compound is officially designated as Melphalan EP Impurity H in the European Pharmacopoeia and is supplied with full characterization data (HPLC purity, structural confirmation) for use as a reference standard in analytical method development, method validation, and ANDA regulatory filings [1].

Reference standard EP impurity Quality control

High‑Impact Application Scenarios for Methyl 2‑amino‑3‑[4‑[bis(2‑chloroethyl)amino]phenyl]propanoate (Melphalan Methyl Ester)


In Vitro Potency Ranking of Alkylating Agents Against Hematological Malignancy Panels

The 8‑ to 20‑fold lower IC₅₀ values in RPMI8226, HL60, and THP1 cells relative to melphalan [1] make melphalan methyl ester a high‑sensitivity reference compound for constructing dose‑response curves in myeloma and leukemia screening panels. Its steep potency gradient reduces compound consumption per data point and permits wider dynamic range in combination‑index studies.

Mechanistic Studies of Nitrogen‑Mustard‑Induced DNA Damage and Apoptotic Signaling

With a 2.5‑ to 3‑fold higher apoptotic fraction than melphalan at matched concentrations and strong DNA‑damage signals in comet assays [1], this compound serves as a potent chemical probe for dissecting the DNA‑damage response, caspase‑8/‑9/‑3/‑7 activation cascades, and mitotic catastrophe pathways in leukemia cell backgrounds.

Analytical Reference Standard for Melphalan Drug‑Substance Quality Control

As the officially designated Melphalan EP Impurity H [1], this compound is directly applicable to HPLC method development, system suitability testing, and impurity profiling required for ANDA submissions and pharmacopoeial compliance, providing procurement‑ready traceability that generic research chemicals cannot match.

Prodrug and Esterase‑Activated Drug Delivery Research

The methyl ester modification introduces a hydrolytically labile group that can be cleaved by intracellular esterases, making the compound a model substrate for designing esterase‑dependent prodrugs or tumor‑targeted delivery systems. The demonstrated selectivity window (~7.5‑fold) between malignant cells and normal PBMC [1] supports its use in validating ester‑based targeting strategies.

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